molecular formula C16H10F2N2O2 B3042445 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-83-3

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042445
CAS No.: 618102-83-3
M. Wt: 300.26 g/mol
InChI Key: DHUYNEUBSQPDDX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a pyrazole core

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of fluorine atoms: Fluorination of the phenyl rings can be performed using electrophilic fluorinating agents such as Selectfluor.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl rings, using reagents such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl rings enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, increasing its binding affinity and specificity. The pyrazole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid include:

    1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound has chlorine atoms instead of fluorine, which affects its reactivity and binding properties.

    1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The presence of methyl groups instead of fluorine alters the compound’s hydrophobicity and steric interactions.

    1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: Hydroxyl groups introduce hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.

The uniqueness of this compound lies in its fluorinated phenyl rings, which provide distinct electronic and steric properties, enhancing its potential for various applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYNEUBSQPDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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